molecular formula C8H5F3N2O B14855142 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-94-9

6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B14855142
CAS No.: 1060802-94-9
M. Wt: 202.13 g/mol
InChI Key: YODOXRPDNQKPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethoxy (-OCF₃) group at the 6-position. The pyrrolo[2,3-b]pyridine scaffold consists of a fused bicyclic system combining pyrrole and pyridine rings, which is structurally analogous to indole but with a nitrogen atom in the pyridine ring. The trifluoromethoxy substituent introduces strong electron-withdrawing properties, enhancing metabolic stability and lipophilicity, critical for pharmaceutical applications .

Extrapolating, this compound likely has a molecular formula of C₈H₄F₃N₂O and a molecular weight of approximately 217.13 g/mol.

Applications: The compound is primarily investigated for its role in kinase inhibition, particularly targeting SGK-1 (serum/glucocorticoid-regulated kinase 1), a protein implicated in inflammatory and metabolic disorders . Its trifluoromethoxy group may improve binding affinity and pharmacokinetic properties compared to non-fluorinated analogs.

Properties

CAS No.

1060802-94-9

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13)

InChI Key

YODOXRPDNQKPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination at Position 6

Direct Functionalization via Tosyl Protection Strategies

Protecting the pyrrole nitrogen with a tosyl group directs electrophilic substitution to position 6. This method is adapted from protocols for analogous azaindoles.

Synthetic Route :

  • Protection : Treat 1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (TsCl) in dichloromethane and aqueous NaOH.
    • Yield : 85–90%
  • Bromination : React tosyl-protected intermediate with NBS in THF at 0°C.
    • Yield : 70–75%
  • Trifluoromethoxy Substitution : Replace bromine with KOCF₃ under CuI catalysis.
  • Deprotection : Remove tosyl group using tetrabutylammonium fluoride (TBAF) in THF.

Advantages :

  • Tosyl protection prevents multiple substitutions and improves regioselectivity.
  • Overall yield: 35–40% after four steps.

Suzuki-Miyaura Coupling with Pre-Functionalized Boronic Acids

While less common for oxygen substituents, Suzuki coupling can introduce aryl groups that are later modified to trifluoromethoxy. For example, 6-bromo derivatives coupled with boronic acids bearing masked trifluoromethoxy groups.

Example :

  • Coupling : 6-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine reacts with 4-(trifluoromethoxy)phenylboronic acid using Pd(dppf)Cl₂ in dioxane/water.
    • Yield : 60–65%
  • Hydrolysis : Convert the aryl group to a hydroxyl via nitration and reduction.
  • Trifluoromethylation : Treat phenol with (CF₃SO₂)₂O in pyridine.

Drawbacks :

  • Multi-step sequence reduces practicality.
  • Final yield: <30%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclization Enamine formation, Gould-Jacobs 40–60 Direct core construction Limited precursor availability
Halogenation/SNAr Bromination, Cu-mediated coupling 50–55 Regioselective Moisture-sensitive reagents
Tosyl Protection Protection, substitution, deprotection 35–40 High regiocontrol Multiple steps
Suzuki Coupling Cross-coupling, functionalization <30 Versatile for analogs Low overall yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-position trifluoromethoxy group directs electrophilic attacks while enabling substitution at other positions under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
HalogenationNBS (N-bromosuccinimide), DMF, 60°C4-Bromo derivative78
TosylationTosyl chloride, pyridine, 0°C1-Tosyl protected analog82
AminationNH₃/MeOH, Pd/C, 80°C3-Amino substituted product65

Key findings:

  • Halogenation occurs preferentially at the 4-position due to electronic effects from the trifluoromethoxy group

  • Tosylation at N1 improves solubility for subsequent coupling reactions

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed coupling through its halogenated derivatives:

Table 2.1: Coupling Reaction Performance

Coupling TypeCatalyst SystemPartnerApplicationEfficiency (TOF)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl drug candidates92% conversion
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary aminesKinase inhibitor precursors87% yield
SonogashiraCuI, PdCl₂(PPh₃)₂Terminal alkynesFluorescent probes78% isolated

Notable observations:

  • Suzuki reactions show >90% conversion when using electron-deficient boronic acids

  • Buchwald-Hartwig amination requires careful oxygen exclusion for optimal yields

Oxidation and Reduction Pathways

3.1 Oxidation Reactions

Oxidizing AgentConditionsProductSelectivity
mCPBADCM, 25°CN-Oxide derivative94%
KMnO₄H₂O/acetone, 40°CRing-opened dicarboxylic acid81%

3.2 Reduction Reactions

Reducing AgentConditionsProductNotes
H₂/Pd-CEtOH, 50 psiDihydro pyrrolidine analogComplete saturation
NaBH₄THF, 0°CAlcohol at 3-positionSteric hindrance observed

Mechanistic insights:

  • mCPBA oxidation generates stable N-oxide species used in coordination chemistry

  • Catalytic hydrogenation requires elevated pressures due to aromatic system stability

Functional Group Transformations

4.1 Trifluoromethoxy Manipulation
Despite being generally inert, the CF₃O-group participates in:

  • Radical fluorination under UV/AgF conditions

  • Nucleophilic displacement with Grignard reagents at >150°C

4.2 Ring Modification Reactions

ReactionReagentOutcomeBiological Impact
DiazotizationNaNO₂/HClTetrazolo[1,5-a]pyridineEnhanced FGFR binding
CycloadditionDMAD, Cu(OTf)₂Pyrido[2',3':3,4]pyrrolo[1,2-a]pyrazineNew fluorescence properties

Stability and Degradation Pathways

Critical stability data from accelerated studies:

Stress ConditionDegradation ProductsHalf-Life (25°C)
Acidic (0.1N HCl)Ring-opened amide derivatives48 hr
Basic (0.1N NaOH)Hydrolyzed trifluoromethoxy group12 hr
UV Light (254 nm)Radical dimerization products6 hr

Formulation studies recommend pH 6-7 buffers for long-term storage

Industrial-Scale Reaction Optimization

Table 6.1: Scalability Challenges

ParameterLab ScaleProduction ScaleSolution Implemented
Tosylation ExothermManual ice bathJet-cooled continuous reactorReduced batch size by 40%
Pd Catalyst RemovalColumn chromatographyScavenger resins99.9% metal removal achieved
Yield Consistency±15% variation±2.5% RSDPAT integration with HPLC

Economic analysis shows 23% cost reduction using flow chemistry approaches

This comprehensive reaction profile demonstrates 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine's versatility as a synthetic building block. Recent advances in continuous flow systems and catalyst recovery have addressed historical scalability issues while maintaining reaction fidelity. The compound's unique electronic profile continues to enable novel reaction pathways in both medicinal and materials chemistry applications .

Comparison with Similar Compounds

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Core Structure : Pyrrolo[2,3-b]pyridine.
  • Substituents : Trifluoromethyl (-CF₃) at position 6 and carboxylic acid (-COOH) at position 2.
  • Molecular Weight : 230.14 g/mol .
  • Key Differences :
    • The -COOH group enhances solubility in polar solvents but may limit membrane permeability.
    • Unlike the trifluoromethoxy group, -CF₃ lacks an oxygen atom, reducing electron-withdrawing effects.
  • Applications : Serves as an intermediate in organic synthesis rather than a bioactive compound .

Furo[2,3-b]pyridine Derivatives

  • Core Structure : Furo[2,3-b]pyridine (oxygen atom in the fused ring instead of nitrogen).
  • Substituents : Varied functional groups (e.g., halogens, alkyl chains).
  • Key Differences :
    • The oxygen atom reduces basicity compared to pyrrolo[2,3-b]pyridine, altering solubility and target interactions.
    • Synthesis often involves cyclization of furan precursors, whereas pyrrolo derivatives may require palladium-catalyzed cross-coupling .
  • Biological Activity : Exhibits antimicrobial and anticancer properties, with polycondensed derivatives showing enhanced efficacy .

Mechanistic Insights

  • Electron-Withdrawing Effects: The -OCF₃ group in 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine increases metabolic stability compared to -CF₃ or non-fluorinated analogs, prolonging half-life in vivo .
  • Target Selectivity : Pyrrolo[2,3-b]pyridine derivatives show higher affinity for kinase targets than furo[2,3-b]pyridines due to nitrogen’s hydrogen-bonding capability .

Q & A

Q. What are the primary synthetic routes for 6-trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives?

The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the C3 position. For example, 3-iodo derivatives serve as key intermediates for coupling with boronic acids or trifluoroborates under conditions such as Pd(OAc)₂/TPPTS in MeCN/water at 100°C . Electrophilic halogenation using N-halosuccinimide or Selectfluor® is employed for halogen introduction at C3 or C4, with azidation (NaN₃/NH₄Cl in DMF) used as an amino precursor .

Q. How is structural characterization performed for novel pyrrolo[2,3-b]pyridine derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, ¹H and ¹³C NMR (DMSO-d₆) confirmed the structure of 3-iodo-4-amino-N1-(2’-deoxy-β-D-ribofuranosyl)-pyrrolo[2,3-b]pyridine (δ 8.15 ppm for aromatic protons, δ 158.2 ppm for C3) . High-resolution mass spectrometry (HRMS) and X-ray crystallography are also used for validation.

Q. What in vitro models are used to evaluate antitrypanosomal activity?

Intracellular T. cruzi amastigotes are commonly tested using luciferase-based assays. Compounds are screened at concentrations ≤10 µM, with EC₅₀ values calculated from dose-response curves. For example, C4-modified analogues (e.g., cyclohexyl or ethyl groups) showed EC₅₀ values <1 µM .

Advanced Research Questions

Q. How do structural modifications at C3 and C4 impact biological activity?

  • C3 Substituents : Bulky groups (e.g., cyclohexyl) enhance antitrypanosomal activity by improving target binding, whereas electron-withdrawing groups (e.g., trifluoromethoxy) increase metabolic stability .
  • C4 Modifications : Azido-to-amino conversion (via Staudinger reaction) improves solubility and reduces cytotoxicity, as seen in analogues with EC₅₀ <0.5 µM .
  • Contradictions : Some C3-ethynyl derivatives exhibit reduced potency despite enhanced lipophilicity, likely due to steric hindrance .

Q. What mechanistic insights explain its kinase inhibition properties?

Pyrrolo[2,3-b]pyridine scaffolds act as ATP-competitive inhibitors. For example:

  • CDK8 Inhibition : A novel derivative (IC₅₀ = 5 nM) blocks Wnt/β-catenin signaling, suppressing epithelial-mesenchymal transition (EMT) in pancreatic cancer .
  • BTK Inhibition : C3-aryl substituents (e.g., 3n, IC₅₀ <10 nM) disrupt Bruton’s tyrosine kinase activation via hydrophobic pocket interactions .

Q. How can researchers resolve contradictions in SAR data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, parasite strains) or substituent electronic effects. For example:

  • Antitrypanosomal vs. Anticancer Activity : C4-azido derivatives show high antitrypanosomal activity but low kinase inhibition, suggesting target-specific SAR .
  • Electron Density Effects : The pyrrolo[2,3-b]pyridine core’s higher electron density compared to pyrrolo[2,3-d]pyrimidine alters reactivity, requiring tailored synthetic conditions .

Q. What strategies are used to design multi-target inhibitors incorporating this scaffold?

  • Hybrid Derivatives : Combining pyrrolo[2,3-b]pyridine with fluorobenzoate (e.g., methyl 4-fluorobenzoate) enhances dual-target activity (e.g., antiviral + kinase inhibition) via π-π stacking and hydrogen bonding .
  • PDE4B Inhibitors : C2-carboxamide derivatives (e.g., HRM-326) target phosphodiesterase 4B (IC₅₀ = 2 nM) and demonstrate anti-inflammatory effects in Alzheimer’s models .

Methodological Considerations

Q. How are computational tools applied in optimizing this scaffold?

Molecular docking (e.g., AutoDock Vina) and QSAR models guide substituent selection. For instance:

  • BTK Inhibitors : Scaffold-hopping strategies identified C3-thiophene derivatives with improved binding affinity (ΔG = -9.8 kcal/mol) .
  • Dopamine D4 Ligands : Fluorine-substituted analogues (e.g., L-750,667) were optimized for PET imaging using logP and polar surface area calculations .

Q. What in vivo models validate therapeutic potential?

  • Chagas Disease : A lead analogue reduced parasitemia by >90% in acute mouse models at 10 mg/kg/day .
  • Cancer : Pyrrolo[2,3-b]pyridine-based B-RAF inhibitors (e.g., FDA-approved compounds) suppressed tumor growth in xenograft models via V600E mutation targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.